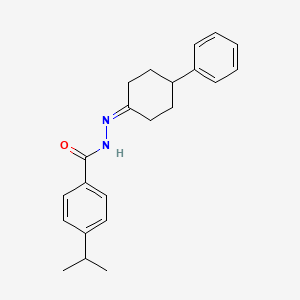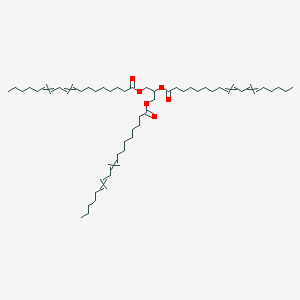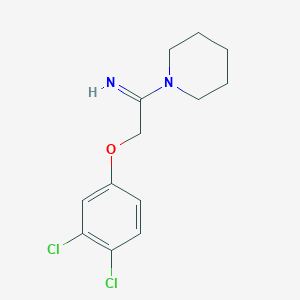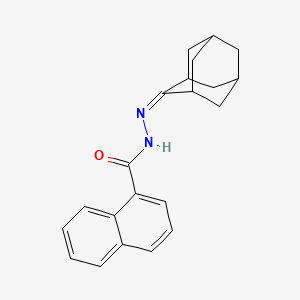
N'-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide typically involves the condensation of 4-phenylcyclohexanone with 4-(propan-2-yl)benzohydrazide under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Materials Science: Component in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-phenylcyclohexylidene)-4-(methyl)benzohydrazide
- N’-(4-phenylcyclohexylidene)-4-(ethyl)benzohydrazide
Uniqueness
N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C22H26N2O |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-[(4-phenylcyclohexylidene)amino]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H26N2O/c1-16(2)17-8-10-20(11-9-17)22(25)24-23-21-14-12-19(13-15-21)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3,(H,24,25) |
Clé InChI |
FAKSXFDYMMZWNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)


![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)


